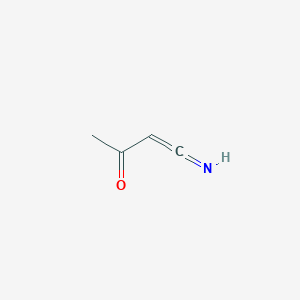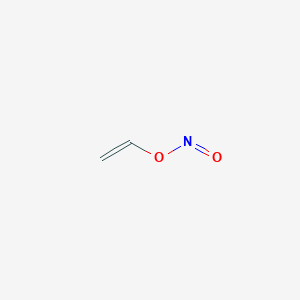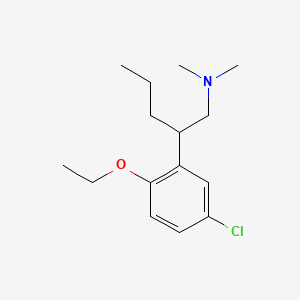
5-Chloro-N,N-dimethyl-2-ethoxy-beta-propylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a dimethylpentanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-ethoxyphenylboronic acid with N,N-dimethyl-1-pentanamine under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethanol
- 5-chloro-2-ethoxyphenylboronic acid
- (5-chloro-2-ethoxyphenyl)-N-(4-methoxybenzyl)methanaminium
Uniqueness
Compared to similar compounds, 2-(5-chloro-2-ethoxyphenyl)-N,N-dimethyl-1-pentanamine is unique due to its specific structural features, such as the combination of a chloro-substituted phenyl ring and a dimethylpentanamine chain.
Propiedades
Número CAS |
35366-20-2 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
2-(5-chloro-2-ethoxyphenyl)-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C15H24ClNO/c1-5-7-12(11-17(3)4)14-10-13(16)8-9-15(14)18-6-2/h8-10,12H,5-7,11H2,1-4H3 |
Clave InChI |
LUVNMPBZTZUIHH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN(C)C)C1=C(C=CC(=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
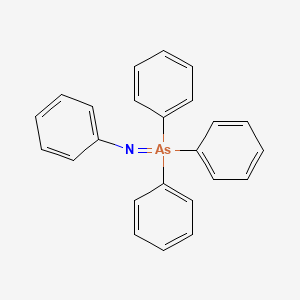
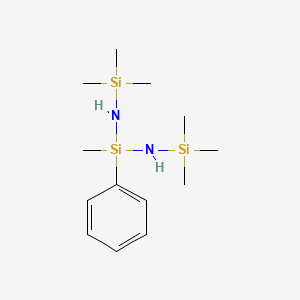
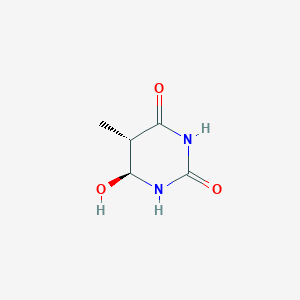


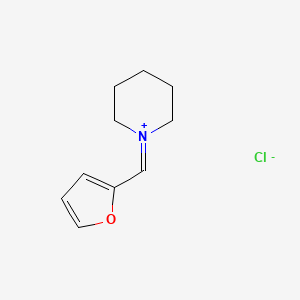
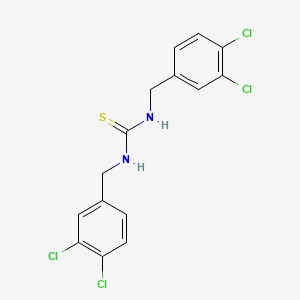


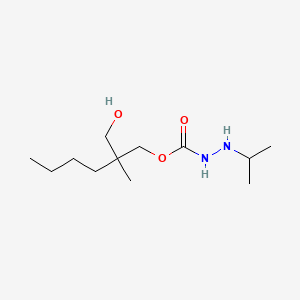
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
